Ethyl (4-bromo-2-formylphenoxy)acetate

Descripción general

Descripción

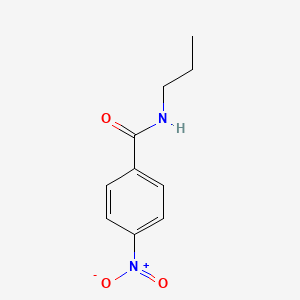

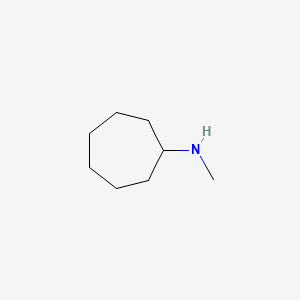

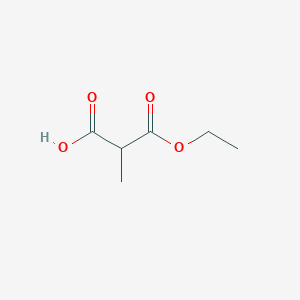

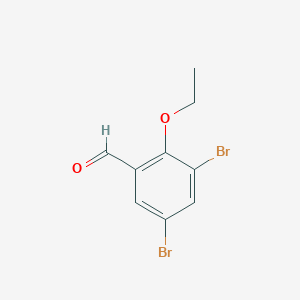

Ethyl (4-bromo-2-formylphenoxy)acetate is a chemical compound with the molecular formula C11H11BrO4 . It has a molecular weight of 287.11 g/mol . The IUPAC name for this compound is (4-bromo-3-ethyl-2-formylphenyl) ethaneperoxoate .

Synthesis Analysis

The synthesis of this compound involves several steps . Initially, polyhydroquinoline was synthesized by the reaction between ethyl-2-(2-formylphenoxy)acetate, dimedone, ethyl acetoacetate and ammonium chloride in the presence of absolute ethanol. In the second step, the desired PHQ was further reacted with hydrazine hydrate in ethanol to afford the hydrazide of polyhydroquinoline .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C11H11BrO4/c1-3-8-9 (6-13)11 (5-4-10 (8)12)16-15-7 (2)14/h4-6H,3H2,1-2H3 . The Canonical SMILES representation is: CCC1=C (C=CC (=C1C=O)OOC (=O)C)Br .Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.11 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 285.98407 g/mol . The topological polar surface area is 52.6 Ų .Aplicaciones Científicas De Investigación

Antioxidant and Radical Scavenging Activity

Ethyl (4-bromo-2-formylphenoxy)acetate and related bromophenol derivatives demonstrate significant antioxidant properties, as shown in studies investigating marine red algae like Rhodomela confervoides. These compounds exhibit potent scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, with IC50 values ranging from 5.22 to 23.60μM. They also show moderate activity against ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonate) radicals. Such properties suggest potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Synthesis of Precursors for Medicinal Chemistry

This compound serves as a key building block in the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for developing novel dual hypoglycemic agents. This synthesis highlights the compound's role in facilitating the production of potential therapeutic agents through straightforward chemical reactions, contributing significantly to medicinal chemistry (Altowyan et al., 2022).

Catalysis and Chemical Transformations

In catalysis, this compound-related derivatives are used in reactions like the Wittig and Reformatsky chemistry to form vinyl and propenyl derivatives, and hydroxy esters, respectively. These reactions are crucial for producing various organic compounds with potential applications in materials science and synthetic chemistry. The ability to yield specific products efficiently showcases the versatility and utility of this compound in complex chemical transformations (Bitterwolf & Dai, 1992).

Environmental and Analytical Applications

This compound and its derivatives are also used in analytical methods for detecting and quantifying pollutants such as phenols and aromatic acids in environmental samples. For example, ethyl acetate extracts have been analyzed to identify contaminants in urban river waters, demonstrating the role of this compound derivatives in environmental monitoring and protection (Matsumoto et al., 1977).

Mecanismo De Acción

Target of Action

The primary target of Ethyl (4-bromo-2-formylphenoxy)acetate is the enzyme α-glucosidase . This enzyme is located in the brush border of the small intestine and plays a crucial role in the breakdown of polysaccharides into core monomers .

Mode of Action

This compound interacts with α-glucosidase, inhibiting its activity . This inhibition slows down the degradation of polysaccharides, thereby lowering blood sugar levels .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate metabolism pathway . By slowing down the breakdown of polysaccharides, this compound reduces the rate at which glucose is absorbed into the bloodstream, helping to control blood sugar levels .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of blood sugar levels . By inhibiting α-glucosidase, this compound can help manage hyperglycemia, a key characteristic of diabetes mellitus .

Propiedades

IUPAC Name |

ethyl 2-(4-bromo-2-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGFILIGTMBUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358196 | |

| Record name | ethyl (4-bromo-2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51336-47-1 | |

| Record name | ethyl (4-bromo-2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.